molecular formula C19H18BrClN2O2 B3008932 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-37-5

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B3008932
CAS No.: 941919-37-5
M. Wt: 421.72
InChI Key: GPIOHJXWTFBORM-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and a piperidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination and Chlorination: The starting material, 2-chlorobenzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Formation of Piperidinyl Intermediate: The intermediate compound is then reacted with 4-methyl-3-(2-oxopiperidin-1-yl)phenylamine under conditions that facilitate the formation of the amide bond. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace these halogens with groups like amines or thiols.

    Oxidation and Reduction: The piperidinyl group can be oxidized to form different functional groups, or reduced to modify the piperidine ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF (dimethylformamide) for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound may inhibit or activate certain biological processes by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-bromo-2-chloro-N-phenylbenzamide: Lacks the piperidinyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both bromine and chlorine atoms, along with the piperidinyl group, makes 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2O2/c1-12-5-7-14(11-17(12)23-9-3-2-4-18(23)24)22-19(25)15-10-13(20)6-8-16(15)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIOHJXWTFBORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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